Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate
Overview
Description
Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a bicyclic ketone, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure but without the methyl ester group.
Methyl bicyclo[4.1.0]heptane-7-carboxylate: Another similar compound with a different substitution pattern on the bicyclic ring.
Uniqueness
Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Biological Activity
Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate, a bicyclic compound with significant biological activity, has attracted attention due to its potential therapeutic applications, particularly in neurology. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a bicyclic framework that includes a nitrogen atom, which enhances its biological interactions compared to similar compounds lacking this feature. The compound is recognized for its versatile reactivity and potential as an intermediate in pharmaceutical synthesis.
Neurotransmitter Reuptake Inhibition
Research indicates that this compound acts as an inhibitor of neurotransmitter reuptake systems, particularly affecting serotonin, dopamine, and norepinephrine pathways. This modulation is crucial for mood regulation and cognitive functions, suggesting potential applications in treating depression and anxiety disorders.
Interaction with Receptors
The compound has been shown to interact with various receptors involved in neurotransmission:
Receptor Type | Effect |
---|---|
Serotonin Transporter | Inhibition of reuptake |
Dopamine Transporter | Inhibition of reuptake |
Norepinephrine Transporter | Inhibition of reuptake |
These interactions highlight the compound's potential for developing antidepressant and anxiolytic therapies.
Synthesis Methods
Various methods have been developed for synthesizing this compound. One notable approach involves reacting cyclohexene oxide with methylamine to produce intermediates that can be further transformed into the target compound. This method is advantageous due to its cost-effectiveness and high yield .
Case Study 1: Antidepressant Activity
In a study examining the antidepressant effects of this compound, researchers found that administration in animal models led to significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The compound's ability to inhibit serotonin reuptake was confirmed through in vitro assays, demonstrating a mechanism similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Cognitive Enhancement
Another study focused on cognitive enhancement properties associated with this compound. This compound was administered to subjects in a controlled setting, leading to improvements in memory retention and learning capabilities assessed through maze tests and memory recall tasks. The results indicated a positive correlation between the compound's dosage and cognitive performance .
Properties
IUPAC Name |
methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-5-3-2-4-6(8)9-8/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOHTXGUHMFFJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665129 | |
Record name | Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193634-82-1 | |
Record name | Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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